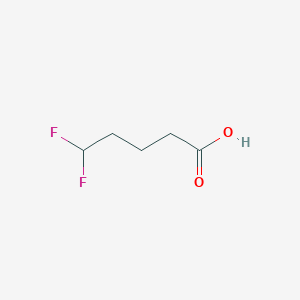

5,5-Difluoropentanoic acid

説明

The exact mass of the compound 5,5-Difluoropentanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5,5-Difluoropentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5-Difluoropentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

5,5-difluoropentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F2O2/c6-4(7)2-1-3-5(8)9/h4H,1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNKPJTJUUYPYGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003604-43-0 | |

| Record name | 5,5-difluoropentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular weight and density of 5,5-Difluoropentanoic acid

An In-Depth Technical Guide to 5,5-Difluoropentanoic Acid for Advanced Research

Authored by: A Senior Application Scientist

This guide provides an in-depth technical overview of 5,5-Difluoropentanoic acid, a fluorinated carboxylic acid of increasing interest to researchers in medicinal chemistry and drug development. We will move beyond basic data to explore the underlying chemical principles, synthetic strategies, and the strategic rationale for its application in modern pharmaceutical design.

Core Physicochemical & Structural Properties

5,5-Difluoropentanoic acid is a derivative of pentanoic acid featuring a terminal gem-dinal difluoro group. This specific structural motif imparts unique electronic and conformational properties that are highly sought after in the design of novel therapeutics. The introduction of fluorine, the most electronegative element, profoundly alters the molecule's characteristics compared to its non-fluorinated analog.

The table below summarizes the core computed and structural data for this compound.

| Property | Value | Source |

| Molecular Formula | C₅H₈F₂O₂ | PubChem[1][2] |

| Molecular Weight | 138.11 g/mol | PubChem[1] |

| IUPAC Name | 5,5-difluoropentanoic acid | PubChem[1] |

| CAS Number | 1003604-43-0 | PubChem[1] |

| Monoisotopic Mass | 138.04923582 Da | PubChem[1][2] |

| Density | Data not experimentally determined. | Smolecule[3] |

The Strategic Role of the Gem-Difluoro Group in Drug Design

The true value of 5,5-Difluoropentanoic acid as a building block lies in the properties conferred by the terminal difluoromethyl (CHF₂) group. This moiety is not merely a passive structural element; it is an active modulator of biological function.

Bioisosterism and Metabolic Stability

In medicinal chemistry, the CHF₂ group is increasingly utilized as a bioisostere for native functional groups such as hydroxyl (-OH), thiol (-SH), and amide functionalities.[5] The rationale is twofold:

-

Metabolic Blocking: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond at a site of oxidative metabolism (e.g., a terminal methyl group or a benzylic position) with a C-F bond can significantly enhance the metabolic stability and, consequently, the pharmacokinetic profile of a drug candidate.

-

Modulation of Acidity and Hydrogen Bonding: The two highly electronegative fluorine atoms render the hydrogen on the difluoromethyl group unusually acidic, allowing it to act as a hydrogen bond donor.[5] This unique capability allows the CHF₂ group to mimic the hydrogen-bonding interactions of -OH or -NH groups within a protein's binding pocket, potentially preserving or enhancing binding affinity while offering improved metabolic properties.[5]

Enhanced Metabolic Stability Modulated pKa Unique H-Bonding Improved Bioavailability

>]; }

Parent -> Analog [label="Replace -OH with -CHF2", style=dashed, color="#5F6368", arrowhead=open]; Analog -> Properties [label="Leads to", color="#34A853"]; } Caption: Bioisosteric replacement of a hydroxyl group with a difluoromethyl moiety.

Illustrative Synthetic Approach: Deoxofluorination

A common and effective strategy for synthesizing gem-difluoroalkanes is the deoxofluorination of a corresponding ketone or aldehyde. For 5,5-Difluoropentanoic acid, a logical precursor is an ester of 5-oxopentanoic acid (glutaric semialdehyde). The carboxylic acid must be protected, typically as an ester, to prevent unwanted side reactions with the fluorinating agent.

The overall transformation follows this logical workflow:

Experimental Protocol: Synthesis via Deoxofluorination

The following protocol is an illustrative, field-proven methodology for the synthesis of 5,5-Difluoropentanoic acid from a commercially available precursor.

Self-Validation and Safety: This protocol involves hazardous reagents. All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. The reaction must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent moisture from quenching the fluorinating agent.

Materials:

-

Ethyl 5-oxopentanoate (1 eq.)

-

Diethylaminosulfur trifluoride (DAST) or an equivalent deoxofluorinating agent (1.2 - 1.5 eq.)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

1 M Hydrochloric Acid (HCl)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and inert atmosphere setup.

Step-by-Step Methodology:

-

Reactor Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and an inlet for inert gas.

-

Initial Charge: Charge the flask with Ethyl 5-oxopentanoate (1 eq.) and anhydrous DCM. Begin stirring and cool the solution to 0 °C using an ice bath.

-

Causality Explanation: Cooling the reaction mixture is critical to control the exothermicity of the reaction with the highly reactive fluorinating agent, preventing side reactions and degradation. Anhydrous solvent is essential as DAST reacts violently with water.

-

-

Addition of Fluorinating Agent: Slowly add DAST (1.2 eq.), dissolved in a small amount of anhydrous DCM, to the stirred solution via the dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C during the addition.

-

Causality Explanation: A slow, controlled addition ensures that the reaction rate is manageable and prevents a dangerous temperature spike.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Reaction Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Very slowly and carefully, add saturated aqueous NaHCO₃ solution to quench the excess fluorinating agent and neutralize the acidic byproducts.

-

Causality Explanation: Quenching is highly exothermic and releases gas. Performing this step slowly at a low temperature is a critical safety measure. The bicarbonate base neutralizes HF and other acidic species formed during the reaction.

-

-

Workup and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude Ethyl 5,5-difluoropentanoate.

-

Ester Hydrolysis: To the crude ester, add a solution of aqueous base (e.g., 2M NaOH) and a co-solvent like ethanol. Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).

-

Final Isolation: Cool the mixture, acidify with concentrated HCl until the pH is ~1-2, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic extracts, filter, and remove the solvent under reduced pressure to yield the final product, 5,5-Difluoropentanoic acid, which can be further purified by distillation or chromatography if necessary.

Conclusion

5,5-Difluoropentanoic acid represents a valuable and versatile building block for modern drug discovery. Its primary utility stems from the unique physicochemical properties of the terminal difluoromethyl group, which can serve as a metabolically robust bioisostere for more labile functional groups. By understanding the synthetic methodologies and the strategic rationale for its incorporation, researchers can leverage this compound to design next-generation therapeutics with enhanced pharmacokinetic and pharmacodynamic profiles.

References

-

PubChem. (n.d.). 5,5-Difluoropentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2025, August 9). (D)-2-tert-Butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid: Synthesis and incorporation into the growth hormone secretagogues. Retrieved from [Link]

-

PubChemLite. (n.d.). 5,5-difluoropentanoic acid (C5H8F2O2). Retrieved from [Link]

-

PubChem. (n.d.). 5,5-Difluorohexanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Aboudi, A., et al. (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2002, February 7). US9120740B2 - Method for preparing difluoroacetic acid.

-

Developments in the synthesis of new SF5-containing compounds. (n.d.). Retrieved from [Link]

-

PubMed. (2020, January 15). Applications of fluorine-containing amino acids for drug design. Retrieved from [Link]

-

MDPI. (2023, April 22). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]

- Google Patents. (n.d.). US8933268B2 - Process for the preparation of difluroacetic acid.

-

ChemSynthesis. (2025, May 20). 5,5-dimethoxypentanoic acid. Retrieved from [Link]

-

MDPI. (2020, November 25). Synthesis and Properties of Pentafluorosulfanyl Group (SF 5 )-Containing Meta-Diamide Insecticides. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,5-Furandicarboxylic acid. Retrieved from [Link]

Sources

- 1. 5,5-Difluoropentanoic acid | C5H8F2O2 | CID 55302549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 5,5-difluoropentanoic acid (C5H8F2O2) [pubchemlite.lcsb.uni.lu]

- 3. Buy 3,3-Difluoropentanoic acid | 1783699-23-9 [smolecule.com]

- 4. Difluoroacetic acid 98 381-73-7 [sigmaaldrich.com]

- 5. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the pKa Values of Terminal Difluorinated Carboxylic Acids

Foreword: The Critical Role of pKa in Modern Drug Discovery

To the researchers, scientists, and drug development professionals who navigate the complex landscape of medicinal chemistry, the acid dissociation constant (pKa) is a fundamental compass. It is a quantitative measure of a molecule's acidity or basicity and profoundly influences a compound's pharmacokinetic and pharmacodynamic profile.[1][2][3] The degree of ionization at a given physiological pH, which is dictated by the pKa, governs critical parameters such as solubility, permeability, and target engagement.[1][3][4] Consequently, the ability to precisely understand and modulate the pKa of a drug candidate is a cornerstone of rational drug design.

The strategic incorporation of fluorine atoms into drug candidates has become an increasingly prevalent strategy to enhance metabolic stability, binding affinity, and lipophilicity. Terminal difluorinated carboxylic acids, in particular, represent a class of compounds where the potent inductive effect of the gem-dinal difluoro group significantly impacts the acidity of the carboxylic acid moiety. This guide provides a comprehensive exploration of the pKa values of these fascinating molecules, offering both theoretical insights and practical methodologies for their determination.

The Physicochemical Underpinnings of Acidity in Terminal Difluorinated Carboxylic Acids

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion.[5][6] Any factor that delocalizes the negative charge on the carboxylate will stabilize the anion and thus increase the acidity of the parent acid, resulting in a lower pKa value.[5][6]

Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect).[7] When two fluorine atoms are situated on the carbon atom adjacent to the carboxyl group (the α-carbon), they strongly pull electron density away from the carboxylate, effectively dispersing the negative charge and significantly stabilizing the conjugate base.[5][8] This leads to a dramatic increase in acidity compared to the non-fluorinated analogue.

This inductive effect is, however, distance-dependent. As the difluorinated carbon moves further away from the carboxylic acid group (to the β, γ, or δ position), its influence on the acidity diminishes.[5] This principle allows for the fine-tuning of pKa values by altering the position of the difluoro moiety within the carbon chain.

A Compendium of pKa Values for Terminal Difluorinated Carboxylic Acids

The following table summarizes available experimental and predicted pKa values for a series of terminal difluorinated carboxylic acids. It is important to note that while experimental data for difluoroacetic acid is well-established, values for longer-chain analogues are primarily based on computational predictions and estimations.

| Compound Name | Structure | Position of -CF2 | pKa Value | Reference |

| Acetic Acid (for comparison) | CH₃COOH | - | ~4.76 | [7] |

| Monofluoroacetic Acid (for comparison) | CH₂FCOOH | α | 2.58 ± 0.03 | [9] |

| Difluoroacetic Acid | CHF₂COOH | α | 1.22 ± 0.03 | [9] |

| Trifluoroacetic Acid (for comparison) | CF₃COOH | α | 0.03 ± 0.08 | [9] |

| 3,3-Difluoropropanoic Acid | CHF₂CH₂COOH | β | ~3.49 (Predicted) | [10][11] |

| 3,3-Difluoropentanoic Acid | CH₃CH₂CF₂CH₂COOH | β | ~3.5-4.0 (Estimated) | [12] |

| 4,4-Difluorobutanoic Acid | CHF₂CH₂CH₂COOH | γ | No data available | |

| 5,5-Difluoropentanoic Acid | CHF₂CH₂CH₂CH₂COOH | δ | No data available |

Note: The pKa values for 3,3-difluoropropanoic acid and 3,3-difluoropentanoic acid are based on computational predictions and estimations and should be considered as such.

Methodologies for the Determination of pKa Values

The accurate determination of pKa values is paramount for drug discovery and development. Several robust experimental and computational methods are available to researchers.

Experimental Determination of pKa

3.1.1. 19F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR spectroscopy has emerged as a powerful and reliable method for determining the pKa of fluorinated compounds.[2][9] The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment, which changes upon deprotonation of the nearby carboxylic acid. By monitoring the change in the ¹⁹F chemical shift as a function of pH, a titration curve can be generated, from which the pKa can be accurately determined.[9] A significant advantage of this technique is that it is not concentration-dependent and is less susceptible to interference from impurities compared to other methods.[2]

Experimental Workflow: pKa Determination by ¹⁹F NMR

Caption: Workflow for pKa determination using ¹⁹F NMR spectroscopy.

Step-by-Step Protocol for ¹⁹F NMR pKa Determination:

-

Sample Preparation:

-

Prepare a stock solution of the terminal difluorinated carboxylic acid in a suitable solvent, typically D₂O.

-

Prepare a series of aqueous buffers with precisely known pH values spanning a range of at least 2 pH units above and below the estimated pKa.

-

In a set of NMR tubes, add a fixed volume of the carboxylic acid stock solution to each buffer solution.

-

Add a small amount of a water-insoluble internal reference standard with a known ¹⁹F chemical shift (e.g., hexafluorobenzene).

-

-

NMR Data Acquisition:

-

Acquire ¹⁹F NMR spectra for each sample at a constant temperature.

-

Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Process the spectra, including Fourier transformation, phasing, and baseline correction.

-

Reference each spectrum to the internal standard.

-

Measure the ¹⁹F chemical shift of the difluoromethyl group for each sample.

-

Plot the measured chemical shift (δ) as a function of pH.

-

Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.

-

3.1.2. Potentiometric Titration

Potentiometric titration is a classic and widely used method for pKa determination.[13][14] It involves the gradual addition of a titrant (a strong base for an acidic analyte) to the sample solution while monitoring the pH with a calibrated electrode.[15] The pKa is determined from the pH at the half-equivalence point of the titration curve.[16]

Experimental Workflow: Potentiometric Titration

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol for Potentiometric Titration:

-

Preparation:

-

Calibrate a pH meter using standard buffers of known pH.

-

Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Accurately weigh a sample of the terminal difluorinated carboxylic acid and dissolve it in a known volume of deionized water.

-

-

Titration:

-

Immerse the calibrated pH electrode in the acid solution.

-

Begin adding the standardized base solution in small, precise increments using a burette.

-

After each addition, stir the solution to ensure homogeneity and record the stable pH reading.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added.

-

Determine the equivalence point, which is the point of steepest slope on the titration curve (the inflection point).

-

The volume of titrant at the half-equivalence point is half the volume required to reach the equivalence point.

-

The pKa of the acid is equal to the pH of the solution at the half-equivalence point.

-

Computational Prediction of pKa

In silico methods for pKa prediction are invaluable tools in early-stage drug discovery, allowing for the rapid screening of large numbers of virtual compounds.[2] One of the prominent methods is the Conductor-like Screening Model for Real Solvents (COSMO-RS).

COSMO-RS

COSMO-RS is a quantum chemistry-based method that predicts the thermodynamic properties of fluids and solutions.[1][6] For pKa prediction, COSMO-RS calculates the free energy change of the deprotonation reaction in solution. This is then used in a linear free energy relationship to predict the pKa.[1] This method has shown good agreement with experimental data for a wide range of compounds, including fluorinated acids.[1][10]

Computational Workflow: pKa Prediction with COSMO-RS

Caption: Workflow for pKa prediction using the COSMO-RS method.

Conceptual Steps for COSMO-RS pKa Prediction:

-

Structure Preparation:

-

Generate 3D structures of both the protonated (acid) and deprotonated (conjugate base) forms of the terminal difluorinated carboxylic acid.

-

-

Quantum Mechanical Calculation:

-

Perform a geometry optimization and frequency calculation for both structures in the gas phase using a suitable quantum mechanical method (e.g., Density Functional Theory).

-

From these calculations, generate the COSMO file, which contains information about the screening charge density on the molecular surface.

-

-

COSMO-RS Calculation:

-

Input the COSMO files for the acid, conjugate base, and proton into the COSMO-RS software.

-

The software calculates the chemical potential of each species in the specified solvent (water).

-

The free energy of the deprotonation reaction is then calculated.

-

-

pKa Prediction:

-

The calculated free energy of deprotonation is used in a pre-calibrated linear free energy relationship to predict the pKa value.

-

Synthesis of Terminal Difluorinated Carboxylic Acids

While a detailed synthetic guide is beyond the scope of this document, it is pertinent to mention that various synthetic routes to terminal difluorinated carboxylic acids have been reported. These methods often involve the introduction of the difluoromethyl group at a key step. For instance, deoxygenative fluorination of carboxylic acids can be a viable route.[17][18] Other strategies may involve the use of fluorinated building blocks. The choice of synthetic route will depend on the specific target molecule and the availability of starting materials.

Conclusion and Future Perspectives

The pKa values of terminal difluorinated carboxylic acids are significantly influenced by the powerful inductive effect of the gem-dinal difluoro group. This effect provides a valuable tool for medicinal chemists to modulate the acidity of drug candidates and thereby optimize their pharmacokinetic properties. While experimental data for longer-chain analogues remains sparse, the predictable nature of the distance-dependent inductive effect, coupled with the power of computational methods like COSMO-RS, allows for a rational approach to the design of molecules with desired pKa values.

Future research in this area will likely focus on the experimental determination of pKa values for a broader range of terminal difluorinated carboxylic acids to further refine our understanding and improve the accuracy of predictive models. The continued development of both experimental techniques and computational algorithms will undoubtedly empower scientists to harness the unique properties of these fluorinated compounds in the quest for safer and more effective medicines.

References

-

LookChem. (n.d.). Cas 155142-69-1, 3,3-Difluoropropanoic acid. Retrieved from [Link]

- Lang, J. C., et al. (2022). Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR. Environmental Science & Technology, 56(15), 10862-10871.

- Klamt, A., et al. (2013). Predicting pKa for proteins using COSMO-RS. PeerJ, 1, e139.

- Parman, E., et al. (2019). Determination of p K a values of fluorocompounds in water using 19 F NMR. Journal of Physical Organic Chemistry, 32(6), e3940.

-

SCM. (2010, March 7). COSMO-RS Tutorial 1: create COSMO results files for fluid thermodynamics predictions [Video]. YouTube. [Link]

-

SCM. (n.d.). COSMO-RS: Fluid Thermodynamics — Tutorials 2025.1 documentation. Retrieved from [Link]

- Klamt, A., et al. (2009). Towards a first principles prediction of pK a: COSMO-RS and the cluster-continuum approach. Molecular Physics, 107(8-12), 939-951.

-

University of Tartu. (2019, February 18). New Publication: Determination of pKa values of fluorocompounds in water using 19F NMR. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

- Rayne, S., & Forest, K. (2022). Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport. Chemosphere, 287, 132057.

- Zhang, C.-P., et al. (2010). Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. Journal of Fluorine Chemistry, 131(7), 761-766.

-

IUPAC. (n.d.). Guidelines for NMR Measurements for Determination of High and Low pKa Values. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

- De Bleye, C., et al. (2012). Development of Methods for the Determination of pKa Values. Journal of Pharmaceutical Analysis, 2(3), 159-172.

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

PubChem. (n.d.). 5,5-Difluoropentanoic acid. Retrieved from [Link]

-

Beilstein-Institut. (2024, April 23). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Retrieved from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

Freie Universität Berlin. (2024, April 5). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Retrieved from [Link]

Sources

- 1. Predicting pKa for proteins using COSMO-RS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Publication: Determination of pKa values of fluorocompounds in water using 19F NMR - Chair of Analytical Chemistry [analytical.chem.ut.ee]

- 3. sioc.cas.cn [sioc.cas.cn]

- 4. Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport - American Chemical Society [acs.digitellinc.com]

- 5. scm.com [scm.com]

- 6. tandfonline.com [tandfonline.com]

- 7. 3,3-Difluoropropanoic acid [lzchemical.com]

- 8. researchgate.net [researchgate.net]

- 9. From Theory to Practice: Harnessing COSMO-RS for Acid pKa Predictions in Acetone - Dassault Systèmes blog [blog.3ds.com]

- 10. lookchem.com [lookchem.com]

- 11. 3,3-Difluoropropanoic acid | 155142-69-1 [chemicalbook.com]

- 12. Buy 3,3-Difluoropentanoic acid | 1783699-23-9 [smolecule.com]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Solubility Profile of 5,5-Difluoropentanoic Acid: A Predictive and Methodological Guide

An In-Depth Technical Guide for Drug Development Professionals

Abstract

5,5-Difluoropentanoic acid is a fluorinated carboxylic acid of increasing interest in pharmaceutical and materials science research. Its solubility in various organic solvents is a critical parameter for synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. In the absence of extensive published experimental data, this document emphasizes a predictive approach based on fundamental physicochemical principles, supported by detailed, field-proven methodologies for experimental validation. We will explore the molecular characteristics of 5,5-difluoropentanoic acid, predict its solubility in a range of common organic solvents, and provide step-by-step protocols for both qualitative and quantitative solubility determination. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding of solvent selection and solubility analysis for fluorinated organic compounds.

Introduction: The Importance of Solubility in Process Chemistry

The selection of an appropriate solvent is a cornerstone of chemical process development. It influences reaction rates, impurity profiles, crystal morphology, and ultimately, the economic and environmental viability of a synthetic route. For a specialized molecule like 5,5-difluoropentanoic acid, understanding its solubility is not merely an academic exercise; it is a prerequisite for efficient process design. A well-chosen solvent can streamline operations by enabling high-concentration reactions, simplifying workups, and facilitating high-yield crystallizations. Conversely, a poor solvent choice can lead to low yields, complex purification procedures, and significant safety and environmental burdens.[1][2]

This guide addresses the specific challenges of 5,5-difluoropentanoic acid, a molecule featuring both a polar carboxylic acid head and a difluorinated alkyl tail. This unique structure imparts a distinct solubility profile that requires careful consideration.

Physicochemical Properties and Predicted Solubility

A molecule's solubility is governed by its intermolecular interactions with the solvent. The principle of "like dissolves like" serves as a fundamental guide. To predict the solubility of 5,5-difluoropentanoic acid, we must first analyze its key structural features.

Molecular Structure:

-

Formula: C₅H₈F₂O₂[3]

-

Molecular Weight: 138.11 g/mol [3]

-

Carboxylic Acid Group (-COOH): This functional group is highly polar and capable of acting as both a hydrogen bond donor and acceptor. It is the primary driver of solubility in polar solvents.

-

Alkyl Chain (-CH₂CH₂CH₂-): This is a non-polar segment that contributes to solubility in less polar organic solvents.

-

Terminal Difluoro Group (-CHF₂): The two fluorine atoms are highly electronegative, creating a strong dipole at the end of the alkyl tail. This increases the overall polarity of the molecule compared to its non-fluorinated analog, pentanoic acid, and introduces potential for dipole-dipole interactions. The computed XLogP3 value, a measure of lipophilicity, is 1.3, indicating moderate non-polar character.[3]

Logical Framework for Solute-Solvent Interactions

The interplay between these molecular features dictates the solubility profile. The diagram below illustrates the key intermolecular forces at play when 5,5-difluoropentanoic acid is introduced to different solvent classes.

Caption: Predicted solute-solvent interactions for 5,5-difluoropentanoic acid.

Predicted Solubility in Common Organic Solvents

Based on the analysis above, we can predict the solubility of 5,5-difluoropentanoic acid across a spectrum of solvents. The following table summarizes these predictions, providing a rationale based on solvent properties. This table should be used as a starting point for experimental screening.

| Solvent Class | Solvent | Polarity Index¹ | Dielectric Constant (ε)¹ | Predicted Solubility | Rationale |

| Polar Protic | Methanol | 5.1 | 32.7 | High | Strong hydrogen bonding with the carboxylic acid group. |

| Ethanol | 4.3 | 24.6 | High | Excellent hydrogen bonding capability.[4] | |

| Isopropanol | 3.9 | 18.3 | Medium to High | Good hydrogen bonding, but increased non-polar character of the solvent may slightly reduce solubility compared to methanol. | |

| Polar Aprotic | Acetone | 4.3 | 21.0 | High | Strong dipole-dipole interactions with both the -COOH and -CHF₂ groups.[4] |

| Acetonitrile | 5.8 | 36.6 | Medium to High | Highly polar, facilitating strong dipole-dipole interactions. | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 47.0 | High | Very high polarity and ability to accept hydrogen bonds strongly solvates the carboxylic acid.[4] | |

| Tetrahydrofuran (THF) | 4.0 | 7.6 | Medium | Moderate polarity and can accept hydrogen bonds. | |

| Non-Polar | Hexane | 0.1 | 1.88 | Insoluble | Dominated by weak van der Waals forces, which are insufficient to overcome the strong solute-solute interactions.[4] |

| Toluene | 2.4 | 2.38 | Low | Aromatic ring allows for some weak interactions, but overall polarity is too low for significant dissolution. | |

| Chlorinated | Dichloromethane (DCM) | 3.1 | 9.08 | Low to Medium | Moderate polarity may allow for some dissolution, but it is a poor hydrogen bond acceptor. |

¹Polarity Index and Dielectric Constant values are general literature values.[4]

Experimental Protocols for Solubility Determination

Theoretical predictions must be confirmed by empirical data. The following protocols provide robust methods for both rapid screening and precise quantitative measurement of solubility.

Protocol 1: Rapid Qualitative Solubility Assessment

This method is designed for quick screening of multiple solvents to categorize solubility as "soluble," "partially soluble," or "insoluble."

Objective: To visually estimate the solubility of 5,5-difluoropentanoic acid in a selection of solvents at room temperature.

Materials:

-

5,5-Difluoropentanoic acid

-

Selected organic solvents (e.g., methanol, hexane, acetone)

-

Small vials or test tubes (e.g., 4 mL) with caps

-

Vortex mixer

-

Spatula and analytical balance

Procedure:

-

Preparation: Label a separate vial for each solvent to be tested.

-

Solvent Addition: Add 2 mL of a single solvent to its corresponding labeled vial.

-

Solute Addition: Weigh approximately 20 mg of 5,5-difluoropentanoic acid and add it to the vial. This corresponds to a concentration of ~10 mg/mL.

-

Mixing: Cap the vial securely and vortex the mixture vigorously for 60 seconds.[5][6]

-

Observation: Allow the vial to stand for 5 minutes and observe the contents.

-

Soluble: The solid completely dissolves, leaving a clear, homogenous solution.

-

Partially Soluble: Some solid dissolves, but undissolved particles remain visible, even after thorough mixing. The solvent may appear cloudy.

-

Insoluble: The solid does not appear to dissolve at all, and the particles settle quickly upon standing.[7]

-

-

Confirmation (Optional): For samples classified as "partially soluble" or "insoluble," add an additional small portion of solute (e.g., 5 mg) to confirm that the solvent is indeed saturated. If no more solute dissolves, the initial assessment is likely correct.

Trustworthiness Check: This protocol is self-validating through direct visual inspection. To increase confidence, run each solvent test in duplicate. Consistency between duplicates confirms the reliability of the observation.

Protocol 2: Quantitative Solubility Determination by the Shake-Flask Method

This is the gold-standard method for determining the equilibrium solubility of a compound at a specific temperature.[8]

Objective: To accurately measure the solubility of 5,5-difluoropentanoic acid (in mg/mL or mol/L) in a specific solvent at a controlled temperature.

Workflow Diagram:

Caption: Experimental workflow for quantitative shake-flask solubility measurement.

Procedure:

-

System Preparation: Add an excess amount of 5,5-difluoropentanoic acid to a known volume of the chosen solvent in a sealed, screw-cap vial. "Excess" means adding enough solid so that a significant amount remains undissolved after equilibrium is reached.

-

Equilibration: Place the vial in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). The solution must remain saturated throughout this period.

-

Phase Separation: After equilibration, remove the vial and allow it to stand undisturbed in a temperature-controlled bath (at the same temperature) for at least 2-4 hours to allow undissolved solids to settle. This step is critical to avoid aspirating solid particles during sampling.

-

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately attach a syringe filter (e.g., 0.22 µm PTFE for organic solvents) and dispense the filtrate into a clean, pre-weighed vial. The filter removes any remaining microscopic particles, ensuring only the dissolved solute is measured.

-

Sample Preparation for Analysis: Accurately weigh the collected filtrate. Dilute the sample gravimetrically with a suitable solvent (often the mobile phase for chromatography) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration of 5,5-difluoropentanoic acid.

-

Recommended Method: HPLC-UV. For a carboxylic acid, reverse-phase HPLC with UV detection at a low wavelength (e.g., 210 nm) is often suitable. A C18 column with an acidic mobile phase (e.g., acetonitrile/water with 0.1% formic acid) is a good starting point.

-

Alternative Method: ¹⁹F NMR. Given the presence of fluorine, quantitative ¹⁹F NMR can be a highly specific and accurate method.[9] A known concentration of an internal standard containing fluorine (that does not react with the analyte) is added to the sample. The solubility is calculated by comparing the integral of the analyte's ¹⁹F signal to that of the standard.

-

-

Calculation: Calculate the original concentration in the saturated solution, accounting for all dilutions performed. The result is the solubility of the compound in that solvent at the specified temperature.

Trustworthiness Check: The protocol's integrity relies on the validation of the analytical method. A multi-point calibration curve with an R² value > 0.995 is required. Running replicate solubility experiments (n=3) and evaluating the relative standard deviation (RSD) provides a measure of the method's precision.

Safety, Health, and Environmental (SHE) Considerations

Solubility is only one factor in solvent selection. In a professional drug development setting, SHE performance is equally critical.[2]

-

Safety: 5,5-Difluoropentanoic acid is classified as a corrosive substance that can cause severe skin burns and eye damage, and is harmful if swallowed.[3] Always handle with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All work should be performed in a well-ventilated fume hood.[10][11]

-

Solvent Choice: Many common solvents have significant health and environmental drawbacks. For example, dichloromethane is a suspected carcinogen, and solvents like hexane are neurotoxic and environmentally persistent. Modern solvent selection guides, such as the CHEM21 guide, rank solvents based on their overall "greenness."[12] Whenever possible, prioritize recommended solvents like ethanol, isopropanol, and ethyl acetate over hazardous ones like chloroform, benzene, or N,N-dimethylformamide (DMF).[1][2][13]

Conclusion

While specific experimental solubility data for 5,5-difluoropentanoic acid is not yet widely published, a robust solubility profile can be predicted based on its molecular structure. It is anticipated to be highly soluble in polar solvents (both protic and aprotic) and poorly soluble in non-polar solvents. This guide provides the necessary theoretical framework and detailed experimental protocols for researchers to validate these predictions and generate high-quality, reliable solubility data. By integrating these methods with sound safety and environmental practices, scientists can make informed solvent choices that accelerate process development while minimizing risk.

References

-

MIT News. (2025). A new model predicts how molecules will dissolve in different solvents. Available at: [Link]

-

Zhang, J., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics. Available at: [Link]

-

Vermeire, F. H., Chung, Y., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 55302549, 5,5-Difluoropentanoic acid. PubChem. Available at: [Link]

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available upon request.

- Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Available upon request.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available upon request.

-

Pavia, D. L., et al. (n.d.). Intro to Org, Lab. Tech: A microscale approach. Bellevue College. Available at: [Link]

-

Pal, A., & Wisniak, J. (2014). Physics-Based Solubility Prediction for Organic Molecules. NIH National Library of Medicine. Available at: [Link]

- Unknown. (2009).

-

PubChemLite. (n.d.). 5,5-difluoropentanoic acid (C5H8F2O2). Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Analytical method interferences for perfluoropentanoic acid (PFPeA) and perfluorobutanoic acid (PFBA) in biological and environmental samples. NIH National Library of Medicine. Available at: [Link]

-

Publications Office of the European Union. (n.d.). Overview on PFAS analytical methods. Available at: [Link]

-

American Chemical Society. (n.d.). Solvent and Reagent Selection Guide. Green Chemistry Initiative. Available at: [Link]

-

American Chemical Society. (n.d.). Chem21 Solvent Selection Guide. Green Chemistry For Sustainability. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. Available at: [Link]

- Unknown. (2026). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Available upon request.

-

Redalyc. (n.d.). Development of Analytical Methods to Quantify Perfluorooctane Sulfonate and Related Compounds in the Environment. Available at: [Link]

-

ResearchGate. (2025). Low‐Micromolar Quantification of Fluorinated Analytes Using Hyperpolarized F Benchtop Nuclear Magnetic Resonance. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53418167, 5,5-Difluorohexanoic acid. PubChem. Available at: [Link]

-

ScholarWorks@UTEP. (2023). Green Analytical Methods For The Determination Of Perfluorocarboxylic Acids (pfcas) And Fluorotelomer Alcohols (ftohs) In Water. Available at: [Link]

-

Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. Available at: [Link]

-

U.S. Environmental Protection Agency. (2025). 2,5-Difluorobenzoic acid Properties. CompTox Chemicals Dashboard. Available at: [Link]

-

University of California, Los Angeles. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Available at: [Link]

-

IUPAC-NIST. (n.d.). SOLUBILITY DATA SERIES. Available at: [Link]

Sources

- 1. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]

- 2. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]

- 3. 5,5-Difluoropentanoic acid | C5H8F2O2 | CID 55302549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. chem.ws [chem.ws]

- 8. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. chemistryforsustainability.org [chemistryforsustainability.org]

- 13. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Thermodynamic stability of gem-difluoro alkyl groups

An In-Depth Technical Guide to the Thermodynamic Stability of gem-Difluoroalkyl Groups

Abstract

The introduction of the gem-difluoroalkyl moiety (CF₂) into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties. The CF₂ group is often considered a bioisostere of a carbonyl group or an ether oxygen, yet its influence extends far beyond simple mimicry.[1][2] Its profound impact on molecular conformation, pKa, metabolic stability, and lipophilicity stems from a unique combination of stereoelectronic effects that dictate its thermodynamic preferences. This guide provides an in-depth exploration of the core principles governing the stability of gem-difluoroalkyl groups, offering researchers and drug development professionals a framework for understanding and rationally designing molecules with this versatile functional group. We will dissect the underlying phenomena of hyperconjugation and the gauche effect, contrast them with related stereoelectronic principles, and provide validated experimental and computational workflows for their characterization.

The Physicochemical Foundation of Stability

The thermodynamic stability of a gem-difluoroalkyl group and its influence on the larger molecule are not governed by a single factor but by a delicate interplay of several stereoelectronic and classical effects. Understanding these principles is paramount for predicting and controlling molecular conformation.

The Gauche Effect: A Preference for Proximity

Contrary to predictions based on simple sterics and dipole-dipole repulsion, which would favor an anti arrangement of electronegative substituents, many 1,2-disubstituted ethanes containing fluorine exhibit a peculiar preference for the gauche conformation.[3][4] The archetypal example is 1,2-difluoroethane, where the gauche conformer is more stable than the anti conformer by approximately 0.8 kcal/mol.[5] This phenomenon, known as the gauche effect, is a critical driver of conformational preference in molecules containing gem-difluoroalkyl groups adjacent to other polar substituents.

Two primary explanations have been proposed for the gauche effect:

-

Hyperconjugation: This is the most widely accepted model. It posits that the stabilization arises from the donation of electron density from a C−H σ bonding orbital into the vicinal, low-lying C−F σ* antibonding orbital.[3][6] This orbital overlap is maximized when the C-H and C-F bonds are anti-periplanar, a geometry that is achieved in the gauche conformer.[3][7] While the dominant interaction is from the anti C-H/C-F* orbitals, it has been shown that cis C-H/C-F* interactions also contribute substantially, explaining why the observed F-C-C-F dihedral angle is closer to 72° rather than a perfect 60°.[4][5][7]

-

Bent Bonds and Electrostatics: An alternative model suggests that the high electronegativity of fluorine increases the p-orbital character of the C-F bonds. This leads to a buildup of electron density that reduces orbital overlap in the trans conformer, effectively destabilizing it.[4] More recent studies using Interacting Quantum Atoms (IQA) analysis propose that 1,3 C···F electrostatic polarization interactions are the primary cause of gauche stability, challenging the dominance of the hyperconjugation model.[8]

Regardless of the precise origin, the practical consequence is a predictable conformational bias that can be harnessed in drug design.

Figure 1: Newman projections of 1,2-difluoroethane illustrating the gauche effect.

The Anomeric Effect: A Related Stabilizing Force

The anomeric effect describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a ring to prefer an axial orientation over the sterically favored equatorial position.[9] This is a specific instance of a more generalized phenomenon where a gauche conformation is preferred in any X-C-Y-C system where X and Y are heteroatoms with lone pairs (e.g., O, N, F).[10][11] The stabilization arises from an n→σ* interaction, where a lone pair (n) on one heteroatom donates electron density into the antibonding orbital (σ) of the adjacent C-X bond.[12] In difluorinated pyrrolidines, for example, a generalized anomeric effect from the nitrogen lone pair to the C-F antibonding orbital (nN→σCF) is a dominant factor in determining conformer stability.[13]

Figure 2: The anomeric effect favors the axial conformer due to optimal orbital overlap.

Bond Dissociation Energy (BDE): The Strength of the C-F Bond

A key contributor to the thermodynamic stability of fluorinated compounds is the intrinsic strength of the carbon-fluorine bond. The C-F bond is one of the strongest single bonds in organic chemistry, significantly stronger than C-H, C-C, and other carbon-halogen bonds. This high BDE makes the gem-difluoroalkyl group exceptionally robust and resistant to metabolic degradation at the fluorinated carbon.

| Bond Type | Typical Bond Dissociation Energy (kJ/mol) |

| C-F | ~485 |

| C-H | ~411 |

| C-Cl | ~327 |

| C-Br | ~285 |

| C-C | ~346 |

| Table 1: Comparison of average bond dissociation energies (BDEs). Values are approximate and can vary with molecular structure.[14][15] |

The strength of the C-F bond is attributed to the significant electronegativity difference between carbon and fluorine, leading to a highly polarized and strong bond with substantial ionic character.

Impact on Molecular Properties in Drug Design

The thermodynamic preferences of the gem-difluoroalkyl group translate directly into tangible effects on molecular properties crucial for drug development.

-

Conformational Control: As discussed, the gauche and anomeric effects can lock a molecule into a specific, lower-energy conformation. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially increasing potency.[16] Studies on macrocyclic systems have shown that gem-difluorination can introduce new conformational equilibria, such as favoring a cis-amide conformer that is not significantly populated in the non-fluorinated analogue.[16][17][18][19]

-

Metabolic Stability: The high strength of the C-F bond makes the CF₂ group resistant to oxidative metabolism by cytochrome P450 enzymes, which often target aliphatic C-H bonds. This can significantly increase a drug's half-life.[20][21]

-

pKa Modulation: The strong electron-withdrawing nature of the two fluorine atoms can significantly lower the pKa of nearby acidic or basic functional groups. This is primarily an inductive effect but can be influenced by through-space interactions dictated by the group's conformational preferences.

-

Lipophilicity and Permeability: Fluorination generally increases a molecule's lipophilicity, which can enhance membrane permeability and cell penetration.

Experimental and Computational Characterization

Validating the conformational effects of gem-difluorination requires a synergistic approach combining experimental spectroscopy and computational modeling.

Experimental Protocol: Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for studying the solution-state conformation of fluorinated molecules. The ¹⁹F nucleus is ideal for NMR due to its 100% natural abundance and high sensitivity.[22]

Workflow:

Figure 3: Integrated workflow for the characterization of gem-difluoroalkyl group conformation.

Step-by-Step Methodology for Variable-Temperature (VT) NMR:

-

Sample Preparation: Dissolve a precisely weighed sample (1-5 mg) of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Toluene-d₈) in a high-quality NMR tube. The choice of solvent is critical, as polarity can influence conformational equilibria.[23] The sample should be degassed to prevent oxygen interference, especially for ¹⁹F NMR.

-

Initial Spectrum Acquisition: Acquire standard ¹H and ¹⁹F NMR spectra at ambient temperature (e.g., 298 K) to identify all relevant signals and confirm structural integrity.

-

Cooling and Data Acquisition: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring spectra. Continue until decoalescence (where signals for individual conformers become sharp and distinct) or the solvent freezing point is reached.[24]

-

Data Analysis (Qualitative): Observe the changes in the spectra as a function of temperature. The broadening and eventual splitting of signals into two or more sets indicate the presence of multiple conformers in slow exchange on the NMR timescale at low temperatures.

-

Data Analysis (Quantitative):

-

Equilibrium Constant (K_eq): At each temperature in the slow-exchange regime, carefully integrate the signals corresponding to each conformer. The ratio of the integrals gives the equilibrium constant K_eq.

-

Gibbs Free Energy (ΔG°): Calculate ΔG° at each temperature using the equation: ΔG° = -RT ln(K_eq).

-

Enthalpy (ΔH°) and Entropy (ΔS°): Plot ln(K_eq) versus 1/T (a van 't Hoff plot). The slope of the resulting line is -ΔH°/R and the y-intercept is ΔS°/R. This provides a complete thermodynamic profile of the conformational equilibrium.

-

Computational Protocol: Quantifying Stereoelectronic Effects

Quantum chemical calculations are indispensable for visualizing orbitals and quantifying the specific interactions that stabilize different conformers. Density Functional Theory (DFT) is a common and effective method.

High-Level Workflow for Natural Bond Orbital (NBO) Analysis:

-

Conformer Generation: Build the initial 3D structures of all plausible low-energy conformers of the molecule.

-

Geometry Optimization: Perform a full geometry optimization for each conformer using an appropriate level of theory and basis set (e.g., B3LYP/6-311+G(d,p)).[4]

-

Frequency Calculation: Perform a frequency calculation on each optimized structure to confirm it is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermochemical data like zero-point vibrational energy (ZPVE).

-

NBO Analysis: Run a Natural Bond Orbital (NBO) analysis on the final optimized geometries. This calculation partitions the electron density into localized bonding, lone pair, and antibonding orbitals.[25][26]

-

Quantify Interactions: The NBO output provides second-order perturbation theory analysis, which gives the stabilization energy E(2) for each donor-acceptor (e.g., σ → σ* or n → σ) interaction. By comparing the E(2) values for key interactions (like the anti C-H → C-F hyperconjugation) between different conformers, one can quantify the energetic contribution of these stereoelectronic effects to the overall stability.[26]

Conclusion

The thermodynamic stability of gem-difluoroalkyl groups is a complex, multifaceted phenomenon rooted in fundamental principles of stereoelectronics. The gauche and anomeric effects, driven primarily by stabilizing hyperconjugative interactions, often override classical steric and electrostatic repulsions to enforce specific, low-energy conformations. This conformational control, combined with the inherent strength of the C-F bond, makes the gem-difluoroalkyl group a uniquely powerful tool in the arsenal of the medicinal chemist. By leveraging a combined approach of high-resolution NMR spectroscopy and modern computational chemistry, researchers can accurately characterize these effects, enabling the rational design of drug candidates with optimized potency, selectivity, and pharmacokinetic profiles.

References

-

Title: Synthesis of -Tosyloxylated gem-Difluoroalkanes via Elusive[3][27]-Sulfonyloxy Migration Source: ChemRxiv URL: [Link]

-

Title: Hyperconjugation Is the Source of Helicity in Perfluorinated n‐Alkanes Source: ResearchGate URL: [Link]

-

Title: Gauche effect Source: Wikipedia URL: [Link]

-

Title: The gauche effect in 1,2-difluoroethane. Hyperconjugation, bent bonds, steric repulsion Source: ProQuest URL: [Link]

-

Title: Synthesis of gem‐difluoroalkyl architectures. Source: ResearchGate URL: [Link]

-

Title: Gauche Effect in 1,2-Difluoroethane. Hyperconjugation, Bent Bonds, Steric Repulsion Source: ACS Publications URL: [Link]

-

Title: Gauche effect in 1,2-difluoroethane. Hyperconjugation, bent bonds, steric repulsion Source: PubMed URL: [Link]

-

Title: gauche effect in 1,2‐difluoroethane due to σCH → σ*CF hyperconjugation. Source: ResearchGate URL: [Link]

-

Title: Synthesis of Enantiomerically Pure gem-Difluorocyclohexane Derivatives by Intramolecular Trapping of .alpha.,.alpha.-Difluoroalkyl Radicals Source: ACS Publications URL: [Link]

-

Title: Hyperconjugation Is the Source of Helicity in Perfluorinated n-Alkanes Source: PubMed URL: [Link]

-

Title: Chiral gem-difluoroalkyl reagents: gem-difluoroalkyl propargylic borons and gem-difluoroalkyl α-allenols Source: PMC - NIH URL: [Link]

-

Title: The effect of gem-difluorination on the conformation and properties of a model macrocyclic system Source: PMC - NIH URL: [Link]

-

Title: Negative Hyperconjugation in Acidity of Polyfluorinated Alkanes. A Natural Bond Orbital Analysis Source: Oxford Academic URL: [Link]

-

Title: Negative Hyperconjugation in Acidity of Polyfluorinated Alkanes. A Natural Bond Orbital Analysis Source: ResearchGate URL: [Link]

-

Title: The effect of gem-difluorination on the conformation and properties of a model macrocyclic system Source: ResearchGate URL: [Link]

-

Title: The effect of gem-difluorination on the conformation and properties of a model macrocyclic system Source: Diva Portal URL: [Link]

-

Title: Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry Source: ACS Publications URL: [Link]

-

Title: What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Source: Quora URL: [Link]

-

Title: Fluorinated Protein–Ligand Complexes: A Computational Perspective Source: ACS Publications URL: [Link]

-

Title: Fluorinated Protein–Ligand Complexes: A Computational Perspective Source: PMC - NIH URL: [Link]

-

Title: Chiral gem-difluoroalkyl reagents: gem-difluoroalkyl propargylic borons and gem-difluoroalkyl α-allenols Source: RSC Publishing URL: [Link]

-

Title: Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes Source: ResearchGate URL: [Link]

-

Title: The effect of gem-difluorination on the conformation and properties of a model macrocyclic system Source: RSC Publishing URL: [Link]

-

Title: Structure and conformational dynamics of fluorine-containing drugs Source: World Pharma Today URL: [Link]

-

Title: New computational chemistry techniques accelerate the prediction of molecules and materials Source: MIT News URL: [Link]

-

Title: Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation: An Interacting Quantum Atoms (IQA) and Relative Energy Gradient (REG) Study Source: ACS Publications URL: [Link]

-

Title: A computational quantum chemical study of fluorinated Allopurinol Source: Journal of Emerging Investigators URL: [Link]

-

Title: anomeric effect Source: IUPAC Compendium of Chemical Terminology URL: [Link]

-

Title: Anomeric effect Source: Wikipedia URL: [Link]

-

Title: An Overview of Fluorine NMR Source: ResearchGate URL: [Link]

-

Title: Origin of anomeric effect: A density functional steric analysis Source: AIP Publishing URL: [Link]

-

Title: NMR | Fluorine Spectroscopy Source: Oxford Instruments URL: [Link]

-

Title: Anomeric Effect in Organic Chemistry Source: ResearchGate URL: [Link]

-

Title: Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines Source: Beilstein Journal of Organic Chemistry URL: [Link]

-

Title: Fluorine NMR Spectra and Conformational Isomerization of l,l-Difluorocyclohexane Source: AIP Publishing URL: [Link]

-

Title: Explain the difference in the bond dissociation energies Source: Pearson URL: [Link]

-

Title: Conformational analysis. Part 27. NMR, solvation and theoretical investigation of conformational isomerism in fluoro- and 1,1-difluoro-acetone Source: RSC Publishing URL: [Link]

-

Title: Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes Source: PMC - NIH URL: [Link]

-

Title: Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams Source: PMC - NIH URL: [Link]

-

Title: 3,3-Difluoroallyl ammonium salts: highly versatile, stable and selective gem-difluoroallylation reagents Source: PMC - NIH URL: [Link]

-

Title: Bond dissociation energy Source: Wikipedia URL: [Link]

-

Title: Bond Strengths And Radical Stability Source: Master Organic Chemistry URL: [Link]

-

Title: Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams Source: ACS Publications URL: [Link]

-

Title: Bond Dissociation Energies Source: University of California, Irvine URL: [Link]

-

Title: Chiral gem-difluoroalkyl reagents: gem- difluoroalkyl propargylic borons and gem- difluoroalkyl a-allenols Source: Semantic Scholar URL: [Link]

Sources

- 1. Chiral gem-difluoroalkyl reagents: gem-difluoroalkyl propargylic borons and gem-difluoroalkyl α-allenols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Gauche effect - Wikipedia [en.wikipedia.org]

- 4. The <i>gauche effect</i> in 1,2-difluoroethane. Hyperconjugation, bent bonds, steric repulsion - ProQuest [proquest.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Gauche effect in 1,2-difluoroethane. Hyperconjugation, bent bonds, steric repulsion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Anomeric effect - Wikipedia [en.wikipedia.org]

- 10. goldbook.iupac.org [goldbook.iupac.org]

- 11. pubs.aip.org [pubs.aip.org]

- 12. researchgate.net [researchgate.net]

- 13. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]

- 14. quora.com [quora.com]

- 15. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 16. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. uu.diva-portal.org [uu.diva-portal.org]

- 19. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 20. emerginginvestigators.org [emerginginvestigators.org]

- 21. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 22. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 23. Conformational analysis. Part 27. NMR, solvation and theoretical investigation of conformational isomerism in fluoro- and 1,1-difluoro-acetone - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 24. pubs.aip.org [pubs.aip.org]

- 25. academic.oup.com [academic.oup.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

Application Note: Precision Deoxofluorination of 5-Oxopentanoic Acid Derivatives

Executive Summary & Strategic Value

The conversion of the carbonyl group in 5-oxopentanoic acid derivatives to a gem-difluoromethylene moiety (

However, this substrate class presents a unique "1,5-trap": the specific distance between the aldehyde (C5) and the carboxyl (C1) creates a high propensity for intramolecular cyclization (lactonization) or polymerization if the reaction environment is not strictly controlled.

This guide details two validated protocols to navigate these challenges:

-

Protocol A (Modern Standard): Uses XtalFluor-E® for maximum safety and selectivity (minimized elimination).

-

Protocol B (Legacy/High-Reactivity): Uses DAST/Deoxo-Fluor for sterically demanding or unreactive substrates.

Substrate Design & Pre-Requisites[1]

Critical Warning: Never attempt direct deoxofluorination on the free acid (5-oxopentanoic acid).

-

Reason: Fluorinating reagents (DAST/XtalFluor) convert free carboxylic acids into acyl fluorides. In this substrate, the simultaneous presence of an acyl fluoride and an aldehyde will lead to rapid, uncontrolled polymerization or lactonization.

Requirement: The substrate must be protected, preferably as a methyl or ethyl ester (Methyl 5-oxopentanoate).

Reaction Pathway Overview[2][3]

Figure 1: Reaction pathway and competing side-reactions. High-fidelity protocols aim to maximize the green path while suppressing the red paths.

Reagent Selection Matrix

| Feature | DAST (Diethylaminosulfur trifluoride) | Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) | XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) |

| Physical State | Yellow Liquid (Fumes) | Yellow Liquid | Crystalline Solid (Salt) |

| Thermal Stability | Low (Explosive >50°C) | Moderate (Stable <80°C) | High (Stable >100°C) |

| Selectivity | Low (Prone to elimination) | Moderate | High (Low elimination) |

| Activation | Spontaneous | Spontaneous | Requires exogenous fluoride (e.g., Et3N·3HF) |

| Glass Etching | High | High | Moderate |

| Recommendation | Legacy Use Only | Scale-up Alternative | Primary Recommendation |

Experimental Protocols

Protocol A: The "Safety-First" Method (XtalFluor-E)

Best for: Routine synthesis, scale-up, and minimizing vinyl fluoride byproducts. Mechanism: XtalFluor-E is a salt and requires an activator (DBH or Et3N·3HF) to release fluoride.

Materials

-

Substrate: Methyl 5-oxopentanoate (1.0 equiv)

-

Reagent: XtalFluor-E (1.2 equiv) [Sigma-Aldrich / OmegaChem]

-

Activator: Triethylamine trihydrofluoride (Et3N·3HF) (2.0 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM)[1]

-

Vessel: Polypropylene or Teflon (PFA) flask (Glass is acceptable for small scale <1g, but etching will occur).

Step-by-Step Workflow

-

Preparation: Flame-dry a reaction vessel under Argon/Nitrogen flow. Cool to 0°C.[1]

-

Charging: Add XtalFluor-E (1.2 equiv) followed by anhydrous DCM (0.1 M concentration relative to substrate).

-

Activation: Add Et3N·3HF (2.0 equiv) dropwise. The suspension may clear slightly.

-

Substrate Addition: Dissolve Methyl 5-oxopentanoate (1.0 equiv) in a minimal volume of DCM and add dropwise to the reaction mixture at 0°C.

-

Reaction: Remove the ice bath and stir at Room Temperature (20–25°C) for 4–12 hours.

-

Monitoring: Monitor by TLC or 19F-NMR. Disappearance of the aldehyde signal (~9.8 ppm 1H-NMR) indicates completion.

-

-

Quench (Critical): Cool back to 0°C. Quench by slow addition of 5% aqueous NaHCO3 .

-

Note: Gas evolution (CO2) will occur. Stir vigorously for 15 minutes to neutralize HF.

-

-

Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over Na2SO4.[2]

-

Purification: Concentrate under reduced pressure (keep bath <30°C due to volatility of fluorinated products). Purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: The "Hard-Substrate" Method (DAST)

Best for: Sterically hindered aldehydes or when XtalFluor fails. Safety Warning: DAST can decompose explosively. Never heat neat DAST.

Materials

-

Substrate: Methyl 5-oxopentanoate (1.0 equiv)

-

Reagent: DAST (1.5 equiv)

-

Solvent: Anhydrous DCM[1]

-

Vessel: Plastic/Teflon preferred.

Step-by-Step Workflow

-

Cryo-Cooling: Cool a dried plastic reaction vessel containing anhydrous DCM to -78°C (Dry ice/Acetone).

-

Reagent Addition: Add DAST (1.5 equiv) slowly via syringe.

-

Substrate Addition: Add the substrate (dissolved in DCM) dropwise down the side of the flask to pre-cool it before it hits the bulk solution.

-

Equilibration: Stir at -78°C for 30 minutes, then allow to warm strictly to 0°C .

-

Caution: Do not warm to room temperature unless absolutely necessary for conversion. Higher temperatures favor elimination to the vinyl fluoride (

).

-

-

Quench: Pour the cold reaction mixture into a beaker containing saturated NaHCO3 and crushed ice. Do not add water to the DAST solution.

Mechanism & Troubleshooting

The deoxofluorination of aldehydes proceeds via a nucleophilic attack on the activated carbonyl. Understanding this mechanism explains why elimination is a competing pathway.

Mechanistic Pathway (DOT Visualization)

Figure 2: Mechanistic divergence. The carbocation intermediate is the decision point. Low temperature and non-basic conditions favor the green path (Substitution).

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Black Tar / Polymer | Acid-catalyzed polymerization of aldehyde. | Ensure conditions are strictly anhydrous. Add solid |

| Vinyl Fluoride Product | Elimination of the intermediate. | Switch from DAST to XtalFluor-E. Keep reaction temperature < 0°C. |

| Low Yield / Recovery | Volatility of product. | Methyl 5,5-difluoropentanoate is volatile. Do not use high-vacuum. Distill solvents carefully. |

| Lactone Formation | Hydrolysis of ester group by HF. | Use Et3N·3HF as the fluoride source (buffered) rather than generating free HF from DAST + moisture. |

References

-

Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 40(5), 574–578.

-

Lal, G. S., et al. (1999).[3] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[4] The Journal of Organic Chemistry, 64(19), 7048–7054.

-

Beaulieu, F., et al. (2009).[3] "Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling."[5] Organic Letters, 11(21), 5050–5053.

-

L'Heureux, A., et al. (2010). "Aminodifluorosulfinium tetrafluoroborates: stable and scalable deoxofluorinating reagents."[3][5] The Journal of Organic Chemistry, 75(10), 3401–3411.

-

Singh, R. P., & Shreve, J. M. (2002). "Nucleophilic Fluorination of Carbonyl Compounds." Synthesis, 2002(17), 2561–2578.

Sources

Technical Application Note: Amide Coupling of 5,5-Difluoropentanoic Acid

Executive Summary

5,5-Difluoropentanoic acid (CAS: 1003604-43-0) is a valuable building block in medicinal chemistry, often employed to introduce a lipophilic hydrogen bond donor/acceptor motif (

This guide provides three validated workflows for coupling 5,5-difluoropentanoic acid to diverse amines, ranging from high-throughput discovery (HATU) to scalable process chemistry (T3P) and difficult steric couplings (Acid Chloride).

Strategic Analysis & Critical Considerations

The "Invisible" Fragment Challenge

Unlike benzoyl or heteroaryl acids, 5,5-difluoropentanoic acid is transparent to standard UV detection (254 nm). If coupled with a non-UV active amine (e.g., piperidine, pyrrolidine), the reaction cannot be monitored by standard LC-UV.

-

Solution: Utilize ELSD (Evaporative Light Scattering Detector) , CAD (Charged Aerosol Detector) , or

NMR for reaction monitoring. -

Stain: For TLC, use KMnO

or Phosphomolybdic Acid (PMA) ; the difluoroalkyl chain does not stain well with Iodine.

Volatility of Activated Species

The molecular weight of the parent acid is low (138.11 g/mol ).

-

Risk: The corresponding acid chloride (5,5-difluoropentanoyl chloride) has high volatility. Do not concentrate the acid chloride to dryness on a rotary evaporator, as this will lead to significant material loss.

-

Mitigation: Use "One-Pot" activation protocols or solution-phase transfers without isolation.

Chemical Stability

The terminal

Decision Matrix for Protocol Selection

The following decision tree outlines the logic for selecting the optimal coupling condition based on substrate scale and amine reactivity.

Figure 1: Decision matrix for selecting the appropriate amidation protocol.

Detailed Experimental Protocols

Protocol A: High-Throughput Discovery (HATU)

Best for: Small scale (<100 mg), rapid library synthesis, and reliable conversion.

Mechanism: HATU generates an OAt-active ester, which is highly reactive and minimizes racemization (though not a concern for this achiral acid, it ensures speed).

Reagents:

-

5,5-Difluoropentanoic acid (1.0 equiv)

-

Amine (1.1 – 1.2 equiv)

-

HATU (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

-

Dissolution: In a vial, dissolve 5,5-difluoropentanoic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

-

Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature (RT) for 5–10 minutes. The solution typically turns yellow.

-

Coupling: Add the amine (1.1 equiv).

-

Reaction: Stir at RT for 2–4 hours.

-

Workup (Small Scale): Dilute with EtOAc, wash with saturated NaHCO

(2x), water (1x), and brine (1x). Dry over Na -

Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended to remove tetramethylurea byproducts.

Protocol B: Scalable & Green (T3P - Propylphosphonic Anhydride)

Best for: Gram-scale synthesis, ease of purification, and "green" solvent use (EtOAc/MeTHF).

Mechanism: T3P acts as a coupling agent that produces only water-soluble byproducts, allowing for a "wash-only" purification in many cases.

Reagents:

-

5,5-Difluoropentanoic acid (1.0 equiv)

-

Amine (1.1 equiv)

-

T3P (50% w/w solution in EtOAc) (1.5 – 2.0 equiv)

-

Base: Pyridine (3.0 equiv) or NMM (N-methylmorpholine) (3.0 equiv)

-

Solvent: EtOAc or 2-MeTHF

Step-by-Step Procedure:

-

Setup: Charge a flask with 5,5-difluoropentanoic acid (1.0 equiv), the amine (1.1 equiv), and Pyridine (3.0 equiv) in EtOAc (0.5 M).

-

Note: T3P requires a base to drive the reaction; Pyridine is superior to TEA for T3P kinetics.

-

-